molecular formula C8H7N3O3 B6256080 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1001754-96-6

3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B6256080
CAS RN: 1001754-96-6
M. Wt: 193.16 g/mol
InChI Key: LZDRATSLKKJHRV-UHFFFAOYSA-N
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Description

“3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid” is a compound with the linear formula C8H7O3N3 . It is a solid form and its CAS Number is 1001754-96-6 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For example, 2-氧代-1H-咪唑并 [4,5-b]吡啶-3(2H)-羧酸叔丁酯 can be synthesized through multiple methods, such as cyclization of 2-aminopyridine with an appropriate α-ketoester, then protecting the imidazole nitrogen with tert-butyl .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC1=NC2=CC (C (O)=O)=CN=C2N1C . The InChI key is LZDRATSLKKJHRV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazole containing compounds have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

The compound is a solid form . It has a linear formula of C8H7O3N3 . The CAS Number is 1001754-96-6 .

Mechanism of Action

The mechanism of action of imidazole containing compounds is diverse. For instance, IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great potential for the development of new drugs that overcome the AMR problems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid involves the condensation of 2-amino-3-methylpyridine with ethyl acetoacetate, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-amino-3-methylpyridine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-methylpyridine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Heat the reaction mixture to 80°C for 4 hours to promote cyclization.", "Step 4: Add acetic acid to the reaction mixture to quench the reaction.", "Step 5: Add hydrogen peroxide to the reaction mixture and heat to 80°C for 2 hours to oxidize the intermediate to the final product.", "Step 6: Cool the reaction mixture and filter the solid product. Wash the product with water and dry in a vacuum oven to obtain 3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid." ] }

CAS RN

1001754-96-6

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-11-6-5(10-8(11)14)2-4(3-9-6)7(12)13/h2-3H,1H3,(H,10,14)(H,12,13)

InChI Key

LZDRATSLKKJHRV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)O)NC1=O

Purity

95

Origin of Product

United States

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